Furo[3,4-b]pyridine-2,5(1H,3H)-dione, 4-(2-fluorophenyl)-4,7-dihydro-1-(3-methylphenyl)-
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Overview
Description
4-(2-Fluorophenyl)-1-(3-methylphenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione is a complex organic compound that belongs to the class of furo[3,4-b]pyridines. This compound is characterized by the presence of fluorophenyl and methylphenyl groups attached to a furo[3,4-b]pyridine core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 4-(2-fluorophenyl)-1-(3-methylphenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the furo[3,4-b]pyridine core, followed by the introduction of the fluorophenyl and methylphenyl groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
4-(2-Fluorophenyl)-1-(3-methylphenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Fluorophenyl)-1-(3-methylphenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-1-(3-methylphenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-(2-Fluorophenyl)-1-(3-methylphenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione can be compared with other similar compounds, such as:
Pyridinium salts: These compounds share a similar pyridine core and are known for their diverse biological activities.
Fluorophenyl derivatives: Compounds with fluorophenyl groups often exhibit unique chemical and biological properties.
Methylphenyl derivatives: These compounds are studied for their potential applications in various fields. The uniqueness of 4-(2-fluorophenyl)-1-(3-methylphenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C20H16FNO3 |
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Molecular Weight |
337.3 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-1-(3-methylphenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione |
InChI |
InChI=1S/C20H16FNO3/c1-12-5-4-6-13(9-12)22-17-11-25-20(24)19(17)15(10-18(22)23)14-7-2-3-8-16(14)21/h2-9,15H,10-11H2,1H3 |
InChI Key |
BFMSORRLKUDTCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C3=C2COC3=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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